JP104 Exhibits 4-Fold Greater Potency Against the Off-Target Carboxylesterase CE6 Compared to URB597, Defining Its Distinct Polypharmacology
In a competitive activity-based protein profiling (ABPP) assay using FP-rhodamine as a probe in COS7 cell proteomes expressing recombinant CE6, JP104 inhibited CE6 with an IC50 of approximately 50 nM, compared to approximately 200 nM for the widely used FAAH inhibitor URB597 [1]. This 4-fold difference in CE6 potency represents a quantifiable divergence in off-target pharmacology that must be accounted for when interpreting in vivo phenotypes.
| Evidence Dimension | Inhibition of recombinant human carboxylesterase 6 (CE6) |
|---|---|
| Target Compound Data | IC50 ≈ 50 nM |
| Comparator Or Baseline | URB597: IC50 ≈ 200 nM |
| Quantified Difference | ~4-fold greater CE6 inhibition by JP104 |
| Conditions | Competitive ABPP with FP-rhodamine (100 nM) in COS7 cell proteomes expressing recombinant CE6; inhibitor concentration range 0.01–100 μM. |
Why This Matters
Researchers using FAAH inhibitors in vivo must consider that JP104's stronger CE6 engagement may contribute to its overall pharmacological effect, making it unsuitable as a 'clean' FAAH-only probe but potentially valuable for studies where combined FAAH/CE6 inhibition is desired.
- [1] Long, J.Z., et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nat. Chem. Biol. 5(1):37-44 (2009). Supporting Information, Figure 5 and Table S1. View Source
